

Head-to-head comparison of GR 64349 and LMN-NKA in vivo

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Compound of Interest

Compound Name: GR 64349

Cat. No.: B10855664

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Head-to-Head In Vivo Comparison: GR 64349 vs. LMN-NKA

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive in vivo comparison of two selective neurokinin-2 (NK2) receptor agonists, **GR 64349** and LMN-NKA. Both compounds have been investigated for their prokinetic effects, particularly on bladder and gastrointestinal smooth muscle, making them potential candidates for therapies addressing bladder and bowel dysfunction. This document summarizes key in vivo data from preclinical studies, details experimental methodologies, and presents a comparative analysis to aid researchers in evaluating these compounds for further development.

Executive Summary

GR 64349 and LMN-NKA are potent agonists of the NK2 receptor, a G-protein coupled receptor involved in smooth muscle contraction. While both compounds effectively stimulate bladder and colorectal activity, they exhibit crucial differences in their receptor selectivity and in vivo side effect profiles. **GR 64349** demonstrates significantly higher selectivity for the NK2 receptor over the neurokinin-1 (NK1) receptor, which is associated with a more favorable side effect profile, particularly concerning hypotension. LMN-NKA, while a potent NK2 agonist, also displays some affinity for the NK1 receptor, leading to dose-dependent side effects such as flushing and hypotension.

Data Presentation

Table 1: In Vivo Efficacy on Bladder and Colorectal Activity

Compound	Species	Route of Administration	Dose Range	Primary Efficacy Endpoint	Observations
GR 64349	Rat (acute spinal cord transection)	IV	0.01 - 10 µg/kg	Increased isovolumetric bladder pressure	Dose-dependent increase in bladder pressure with a rapid onset (<1 min). Shorter duration of action compared to LMN-NKA.[1]
Rat (acute spinal cord transection)	SC	1 - 300 µg/kg	Increased isovolumetric bladder pressure and colorectal activity	Dose-dependent increases in bladder pressure.[1] Increased colorectal activity observed at 300 µg/kg.[1]	
LMN-NKA	Rat (conscious)	SC	10 - 100 µg/kg	Urination and defecation	Dose-dependent increases in urine volume, number of urination events, and number of fecal pellets. [2]

Minipig (anesthetized)	SC	30 - 100 µg/kg	Increased peak bladder and colorectal pressures	Significant, non-linear, dose- dependent increases in bladder and colorectal pressures.[3]
Minipig (conscious)	SC	30 - 300 µg/kg	Defecation and urination	Dose-related increase in defecation. Urination increased at 100 µg/kg.
Dog (conscious)	IV	0.3 µg/kg	Increased bladder and colorectal pressures	Elicited NK2 receptor- mediated micturition and defecation.

Table 2: In Vivo Side Effect Profile

Compound	Species	Route of Administration	Dose	Observed Side Effects	Mechanism
GR 64349	Rat (acute spinal cord transection)	IV	Up to 30 µg/kg	No hypotension observed.	High selectivity for NK2 over NK1 receptor.
Rat (acute spinal cord transection)	SC	Up to 300 µg/kg	Transient flushing of ears and paws at higher doses.	NK2 receptor-mediated.	
LMN-NKA	Rat (conscious)	SC	10 - 100 µg/kg	Dermal flushing.	NK1 receptor-mediated.
Minipig (anesthetized)	SC	100 µg/kg	Non-significant trend for hypotension.	NK1 receptor-mediated.	
Minipig (conscious)	SC	300 µg/kg	Emesis in 38% of subjects.	NK1 receptor-mediated.	
Dog (conscious)	IV	0.3 µg/kg	NK1 receptor-mediated emesis and hypotension.	NK1 receptor-mediated.	

Table 3: Receptor Selectivity

Compound	Parameter	NK2 Receptor	NK1 Receptor	Selectivity (NK1/NK2)
GR 64349	pEC50 (IP-1 accumulation)	9.10	5.95	~1400-fold
pEC50 (Calcium response)	9.27	6.55	~500-fold	
Selectivity in native tissue bioassays	-	-	>1000-fold	
LMN-NKA	Selectivity in radioligand binding assays	-	-	~674-fold
Selectivity in functional assays	-	-	≥74-fold	

Experimental Protocols

In Vivo Assessment of Bladder and Colorectal Activity in Rats

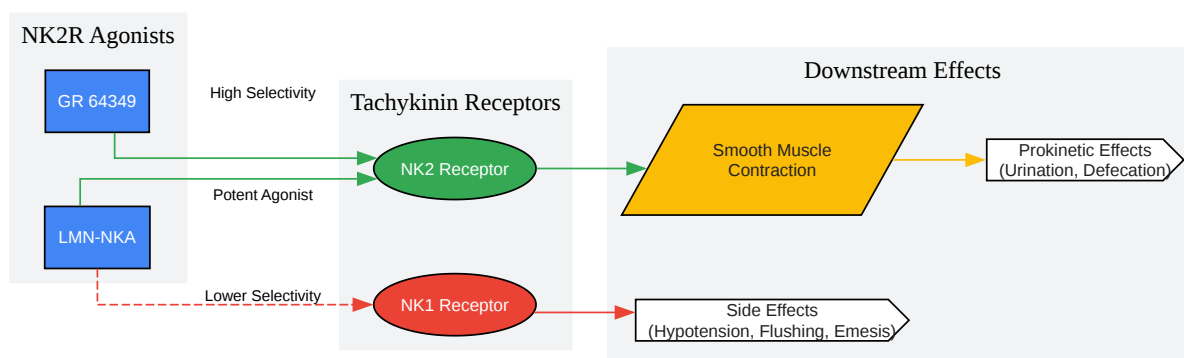
- Animal Model: Acute spinal cord transected rats or conscious, spinally intact rats.
- Drug Administration: Intravenous (IV) or subcutaneous (SC) injection of **GR 64349** or LMN-NKA.
- Bladder Pressure Measurement (in spinal cord transected rats): Anesthetized rats are catheterized, and the bladder is filled to a specific capacity. Isovolumetric bladder pressure changes are recorded following drug administration.
- Urination and Defecation Assessment (in conscious rats): Rats are placed in a specialized cage that allows for the collection and quantification of urine and fecal pellets over a specified time period (e.g., 30 minutes) following drug administration. Parameters measured include total urine volume, number of urination events, latency to urinate, total number of fecal pellets, and latency to defecate.

- Antagonist Studies: To confirm receptor-mediated effects, specific NK1 (e.g., CP-99,994) or NK2 (e.g., GR 159897) receptor antagonists can be administered prior to the agonist.

In Vivo Assessment in Minipigs

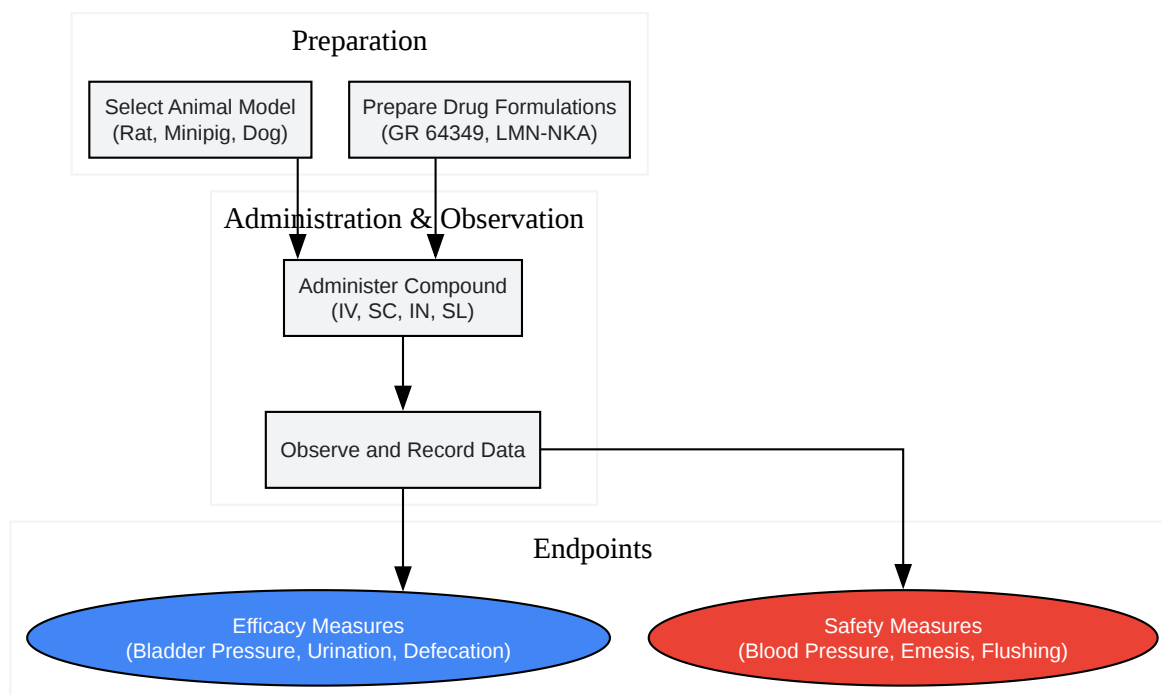
- Animal Model: Anesthetized or conscious minipigs.
- Drug Administration: Subcutaneous (SC), intravenous (IV), intranasal (IN), or sublingual (SL) administration.
- Measurement in Anesthetized Animals: Peak bladder and colorectal pressures are measured following drug administration.
- Observations in Conscious Animals: Urination, defecation, and emesis are observed and quantified.

Mandatory Visualization



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Caption: Signaling pathways of **GR 64349** and LMN-NKA at NK1 and NK2 receptors.



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Caption: General experimental workflow for in vivo comparison.

Conclusion

Both **GR 64349** and LMN-NKA are effective NK2 receptor agonists that promote bladder and colorectal activity in vivo. However, the superior selectivity of **GR 64349** for the NK2 receptor translates to a more favorable safety profile, with a reduced likelihood of NK1 receptor-mediated side effects such as hypotension. LMN-NKA's lower selectivity leads to a narrower therapeutic window, with side effects like flushing and hypotension observed at doses close to the effective range. For the development of a therapeutic agent for "on-demand" urination and defecation, a high degree of receptor selectivity is crucial to minimize off-target effects. Therefore, **GR 64349** may represent a more promising candidate for clinical development due to its improved safety margin. Further head-to-head studies under identical experimental conditions would be beneficial to definitively confirm these comparative profiles.

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